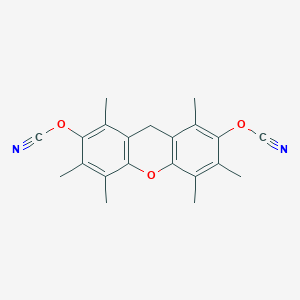![molecular formula C13H8Br2INO B12613267 4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one CAS No. 649560-29-2](/img/structure/B12613267.png)
4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one is a complex organic compound characterized by the presence of bromine, iodine, and aniline groups
Preparation Methods
The synthesis of 4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the protection of the aniline nitrogen using tert-butylsilyl chloride (TBS-Cl) in the presence of methyllithium as a deprotonating agent. This reaction is carried out in 2-methyltetrahydrofuran (2-MeTHF), an eco-friendly solvent . The protected intermediate is then subjected to further reactions, including halogenation and coupling reactions, to introduce the bromine and iodine atoms .
Chemical Reactions Analysis
4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo Heck cross-coupling reactions facilitated by palladium nanocrystals on covalent organic frameworks (COFs), leading to the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, methyllithium, and tert-butylsilyl chloride. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may be explored for its potential therapeutic properties, although specific applications in medicine are still under research.
Mechanism of Action
The mechanism of action of 4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound’s halogen atoms and aniline group enable it to form strong interactions with biological molecules, potentially affecting various pathways. detailed studies on its exact mechanism of action and molecular targets are still ongoing .
Comparison with Similar Compounds
4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one can be compared with similar compounds such as:
4-Bromoaniline: A simpler compound with a single bromine atom, used as an intermediate in organic synthesis.
4-Bromo-2,6-dimethylaniline: Another brominated aniline derivative with different substitution patterns.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: A compound with a similar bromine substitution but different functional groups.
Properties
CAS No. |
649560-29-2 |
|---|---|
Molecular Formula |
C13H8Br2INO |
Molecular Weight |
480.92 g/mol |
IUPAC Name |
4-bromo-2-[(4-bromophenyl)iminomethyl]-6-iodophenol |
InChI |
InChI=1S/C13H8Br2INO/c14-9-1-3-11(4-2-9)17-7-8-5-10(15)6-12(16)13(8)18/h1-7,18H |
InChI Key |
XOFPBBFNPNVQNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Br)I)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


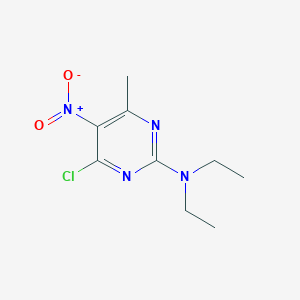
![1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole](/img/structure/B12613188.png)
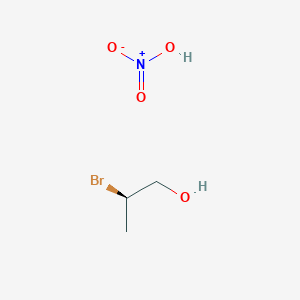
![2,4,6-Tris(2,2',5,6'-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12613190.png)
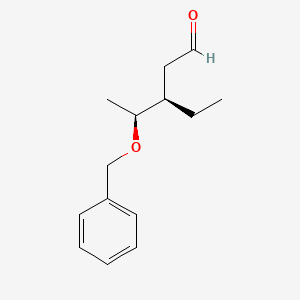

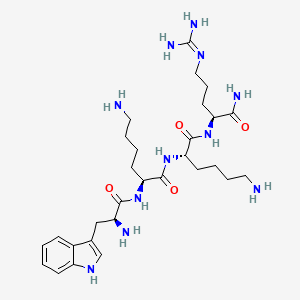
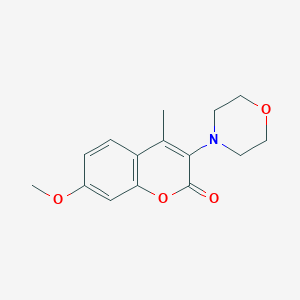

![10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one](/img/structure/B12613234.png)
![3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid](/img/structure/B12613242.png)
![1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-indazole-3-carboxylic acid](/img/structure/B12613246.png)
![6,7-Dihydro-3H,4H-[1,2]dithiolo[4,3-c]pyran-3-one](/img/structure/B12613249.png)
